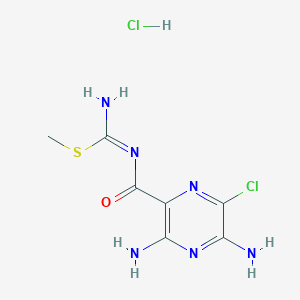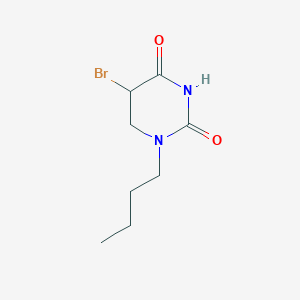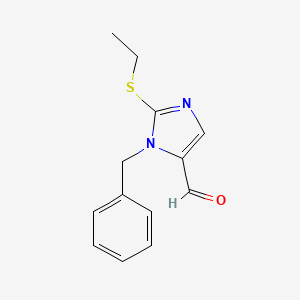
Methyl (3,5-diamino-6-chloropyrazine-2-carbonyl)carbamimidothioate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (3,5-diamino-6-chloropyrazine-2-carbonyl)carbamimidothioate hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazine ring substituted with amino, chloro, and carbamimidothioate groups. It is often used in research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3,5-diamino-6-chloropyrazine-2-carbonyl)carbamimidothioate hydrochloride typically involves multiple steps. One common method starts with the preparation of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate. This intermediate can be synthesized through the reaction of 3,5-diamino-6-chloropyrazine-2-carboxylic acid with methanol in the presence of a dehydrating agent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with the use of industrial-grade reagents and equipment.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (3,5-diamino-6-chloropyrazine-2-carbonyl)carbamimidothioate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or alter the oxidation state of existing groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing groups, while reduction could produce a more hydrogenated derivative.
Applications De Recherche Scientifique
Methyl (3,5-diamino-6-chloropyrazine-2-carbonyl)carbamimidothioate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It may be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl (3,5-diamino-6-chloropyrazine-2-carbonyl)carbamimidothioate hydrochloride involves its interaction with specific molecular targets. These interactions can inhibit or activate certain pathways, leading to the desired biological or chemical effect. The exact molecular targets and pathways are still under investigation, but they likely involve key enzymes and receptors in the body .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate: This compound is a precursor in the synthesis of Methyl (3,5-diamino-6-chloropyrazine-2-carbonyl)carbamimidothioate hydrochloride.
Amiloride Hydrochloride: A related compound used as a diuretic and in the treatment of hypertension.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C7H10Cl2N6OS |
|---|---|
Poids moléculaire |
297.16 g/mol |
Nom IUPAC |
methyl N'-(3,5-diamino-6-chloropyrazine-2-carbonyl)carbamimidothioate;hydrochloride |
InChI |
InChI=1S/C7H9ClN6OS.ClH/c1-16-7(11)14-6(15)2-4(9)13-5(10)3(8)12-2;/h1H3,(H4,9,10,13)(H2,11,14,15);1H |
Clé InChI |
YTOQCGWZCLUEMB-UHFFFAOYSA-N |
SMILES canonique |
CSC(=NC(=O)C1=C(N=C(C(=N1)Cl)N)N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-4-carboxamide](/img/structure/B12924811.png)










![4-[2-Amino-4-(4-chlorophenyl)-7-oxo-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl]butanoic acid](/img/structure/B12924871.png)

